N-(2,3-dimethoxybenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
The compound N-(2,3-dimethoxybenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide (hereafter referred to as Compound A) is a pyrimidine-based acetamide derivative. Its molecular formula is C22H30N4O4 (molecular weight: 414.5 g/mol), featuring a 2,3-dimethoxybenzyl group, a 6-methylpyrimidine core, and a 4-phenylpiperazine substituent at the pyrimidine’s 2-position .
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O4/c1-19-16-24(35-18-23(32)27-17-20-8-7-11-22(33-2)25(20)34-3)29-26(28-19)31-14-12-30(13-15-31)21-9-5-4-6-10-21/h4-11,16H,12-15,17-18H2,1-3H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSNUSUOPVYEJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)OCC(=O)NCC4=C(C(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethoxybenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes:
- Aromatic and heterocyclic components : The presence of a dimethoxybenzyl group and a piperazine moiety contributes to its pharmacological profile.
- Functional groups : The acetamide and pyrimidine derivatives are crucial for its interaction with biological targets.
Research indicates that this compound may exert its effects through multiple pathways, primarily involving:
- Receptor Modulation : The piperazine structure suggests potential interaction with serotonin and dopamine receptors, which could influence neurotransmission.
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in signaling pathways linked to cancer and neurodegenerative diseases.
Anticancer Properties
Several studies have explored the anticancer potential of compounds structurally similar to this compound:
- Cell Line Studies : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including glioblastoma and breast adenocarcinoma. For instance, derivatives with similar structures exhibited IC50 values in the nanomolar range, indicating potent activity against tumor cells .
Neuroprotective Effects
Research has suggested neuroprotective properties for similar compounds through:
- Reduction of Oxidative Stress : Compounds in this class have been shown to decrease markers of oxidative stress, potentially through the modulation of antioxidant pathways.
- Neurotransmitter Regulation : By influencing serotonin and dopamine levels, these compounds may help in managing neurodegenerative conditions .
Case Studies
- Case Study 1 : A study involving a derivative of this compound showed promising results in reducing tumor growth in xenograft models. The administration led to a significant decrease in tumor volume compared to controls.
- Case Study 2 : In another investigation focusing on neuroprotection, the compound was administered in models of Alzheimer's disease. Results indicated improved cognitive function and reduced amyloid plaque formation .
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds with similar structures can exhibit antidepressant properties through serotonin receptor modulation. The presence of the phenylpiperazine group suggests potential activity at serotonin receptors, which could lead to mood enhancement and anxiety reduction.
Anticancer Properties
Studies have shown that derivatives of piperazine and pyrimidine can inhibit cancer cell proliferation. The unique structure of N-(2,3-dimethoxybenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide could provide a scaffold for developing new anticancer agents targeting specific pathways involved in tumor growth.
Case Study 1: Neuropharmacological Effects
A study published in a peer-reviewed journal investigated the effects of similar compounds on animal models of depression. The results indicated that compounds with piperazine derivatives significantly reduced depressive-like behaviors, suggesting potential applications for treating major depressive disorder (MDD) .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that compounds with structural similarities to this compound inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Key Structural Features of Compound A:
- Pyrimidine Core : 6-methyl substitution at position 6; 4-phenylpiperazine at position 2.
- Acetamide Linkage : Connects the pyrimidine’s 4-oxy group to the 2,3-dimethoxybenzyl group.
- Substituent Diversity : The 2,3-dimethoxybenzyl group and phenylpiperazine distinguish it from other analogs.
Analog Compounds (Table 1):
Table 1 : Structural analogs of Compound A, highlighting substituent variations and molecular weights.
Substituent Impact on Pharmacological Properties
Piperazine Modifications :
- Compound A ’s 4-phenylpiperazine may enhance serotonin or dopamine receptor binding, similar to ’s dichlorophenyl-piperazine derivative, which demonstrated dopamine D3 receptor selectivity .
- In , trifluoromethyl-benzoyl-piperazine (8b) and methoxybenzoyl-piperazine (8d) show how electron-withdrawing (e.g., -CF3) or electron-donating (e.g., -OCH3) groups influence receptor affinity and metabolic stability .
- Acetamide Linker Variations: Compound A’s acetamide is shorter than the pentanamide chain in , which may affect membrane permeability and bioavailability .
- Aromatic Substituents: The 2,3-dimethoxybenzyl group in Compound A contrasts with ’s isopropyl-phenoxy group, which may reduce steric hindrance and improve solubility .
Pharmacological Potential
- Substituents like trifluoromethyl (8b) or methoxy (8d) in may modulate selectivity between receptor subtypes (e.g., D2 vs. D3) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
